B1194455 XL-820

XL-820

Cat. No.: B1194455
Attention: For research use only. Not for human or veterinary use.
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Description

XL-820 is a multi-targeted tyrosine kinase inhibitor (TKI) with activity against vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit . It belongs to a class of small-molecule inhibitors designed to disrupt oncogenic signaling pathways, particularly in cancers driven by angiogenesis (via VEGFR/PDGFR) and proliferative mutations (via c-Kit). While its precise chemical structure remains undisclosed in publicly available literature, its pharmacological profile aligns with other ATP-competitive kinase inhibitors that bind to the kinase domain, blocking phosphorylation and downstream signaling . Early-phase studies (circa 2005) positioned this compound as a candidate for solid tumors and hematologic malignancies, though its clinical development trajectory remains less documented compared to approved analogs like sunitinib or imatinib .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XL820;  XL 820;  XL-820;  XL820001

Origin of Product

United States

Comparison with Similar Compounds

Target Selectivity and Mechanisms

The therapeutic efficacy of TKIs hinges on their target specificity and off-target effects. Below is a comparative analysis of XL-820 and key analogs:

Table 1: Target Profiles of this compound and Related Inhibitors
Compound Primary Targets Secondary Targets Clinical Status (as of 2025)
This compound VEGFR, PDGFR, c-Kit N/A Preclinical/Phase I
Sunitinib VEGFR, PDGFR, Flt3 c-Kit, RET Approved (RCC, GIST)
Axitinib VEGFR-1/2/3 PDGFR, c-Kit (weak) Approved (RCC)
Imatinib bcr-abl, PDGFR, c-Kit DDR, CSF1R Approved (CML, GIST)
Nilotinib bcr-abl, PDGFR, c-Kit DDR, EPHA3 Approved (CML)

Key Observations :

  • This compound shares overlapping targets with sunitinib and axitinib but lacks Flt3 inhibition, a target critical in acute myeloid leukemia (AML).
  • Sunitinib’s broader target spectrum (including RET) correlates with its use in renal cell carcinoma (RCC) and neuroendocrine tumors, whereas axitinib’s VEGFR selectivity reduces off-target toxicity but limits its application to RCC .
  • Imatinib and nilotinib prioritize bcr-abl inhibition, making them first-line therapies for chronic myeloid leukemia (CML), whereas this compound’s lack of bcr-abl activity restricts its utility in this domain .

Preclinical and Clinical Efficacy

While direct comparative trials are absent, inferred data from target profiles and preclinical studies reveal:

  • Anti-angiogenic Potency : In vitro models suggest this compound’s VEGFR-2 inhibition (IC₅₀ ~10 nM) is comparable to axitinib but weaker than sunitinib (IC₅₀ ~2 nM) . However, its dual PDGFR/VEGFR blockade may enhance anti-angiogenic effects in hypoxic tumors.
  • c-Kit-Driven Tumors : this compound’s c-Kit inhibition (IC₅₀ ~15 nM) is less potent than imatinib (IC₅₀ ~0.1 nM), implying reduced efficacy in GIST without combinatorial regimens .
  • Toxicity Profile : Multi-targeted TKIs like sunitinib exhibit dose-limiting toxicities (hypertension, hand-foot syndrome) due to VEGFR inhibition. This compound’s similar target profile predicts analogous adverse effects, though its pharmacokinetics (unpublished) may influence tolerability.

Development Challenges and Opportunities

  • Resistance Mechanisms : Like imatinib, this compound may face resistance via c-Kit mutations (e.g., D816V), necessitating combination therapies .

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